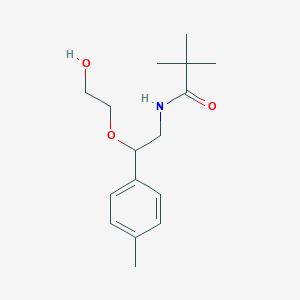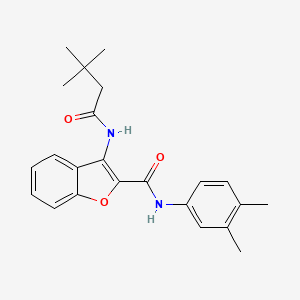![molecular formula C7H13ClN2O3 B2801460 2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride CAS No. 885459-11-0](/img/structure/B2801460.png)
2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride” are not available, general methods for the synthesis of related compounds involve the condensation of carboxylic acids with amines . For instance, formamide, an amide derived from formic acid, has been produced by treating formic acid with ammonia, which produces ammonium formate, which in turn yields formamide upon heating .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigations
Research involving substituted pyrrolidinones, which share structural similarities with the compound , has utilized Density Functional Theory (DFT) and quantum chemical calculations to explore molecular properties. These studies provide insights into the electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, which are crucial for understanding reactivity and potential applications in material science (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Intermolecular Hydrogen Bonding Analysis
The structural and electronic implications of intermolecular hydrogen bonding have been analyzed in dimers of related organic acids and amides. Such studies are foundational for the development of new materials and the understanding of molecular interactions in biological systems. Investigations into these bonding interactions offer a pathway for designing compounds with tailored physical and chemical properties (Góra, Grabowski, & Leszczynski, 2005).
Synthesis of Cyclic γ-Aminobutyric Acid Analogues
In organic synthesis, the compound has been explored as a precursor for the development of cyclic γ-aminobutyric acid analogues, showcasing its utility in synthesizing biologically relevant molecules. This indicates its potential application in designing new drugs or studying neurotransmitter systems (Petz, Allmendinger, Mayer, & Wanner, 2019).
Magnetic Properties in Hydrochloride Crystals
Studies on hydrochloride crystals based on structurally similar 2-oxoacetic acid radicals reveal the relationship between magnetic properties and crystal-stacking structures. Such research is pivotal for material science, particularly in the development of molecular magnets and understanding magnetic behavior at the molecular level (Yong, Zhang, & She, 2013).
Polyamide Synthesis and Characterization
The synthesis and characterization of new optically active polyamides containing related structural motifs highlight applications in polymer science. The study of these polymers, which exhibit specific optical properties and solubility profiles, underscores the compound's relevance in developing new materials with potential applications in optics and materials engineering (Faghihi, Absalar, & Hajibeygi, 2010).
Wirkmechanismus
Target of Action
Prolylglycine hydrochloride, also known as 2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride, primarily targets brain-derived neurotrophic factor (BDNF) , insulin-like growth factor-1 (IGF-1) , and AMPA receptors . These targets play crucial roles in neuroprotection and memory enhancement. BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . IGF-1 is a hormone that plays an important role in childhood growth and continues to have anabolic effects in adults . AMPA receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
Prolylglycine hydrochloride interacts with its targets by increasing the level of BDNF and modulating the activity of IGF-1 and AMPA receptors . This interaction results in the enhancement of neuronal survival and proliferation, as well as the modulation of synaptic transmission .
Biochemical Pathways
The compound affects the BDNF signaling pathway , IGF-1 signaling pathway , and glutamatergic signaling pathway . The downstream effects include enhanced neuronal survival, improved memory, and neuroprotection .
Result of Action
The molecular and cellular effects of Prolylglycine hydrochloride’s action include increased expression and secretion of IGF-1 , enhanced cell survival , and reduced early apoptotic cells . These effects contribute to its neuroprotective and mnemotropic properties .
Eigenschaften
IUPAC Name |
2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPSJKHTGFCOZ-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)





![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2801396.png)


